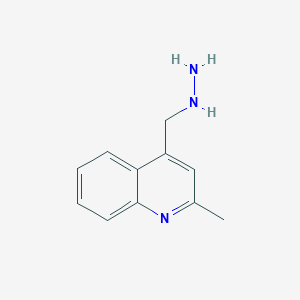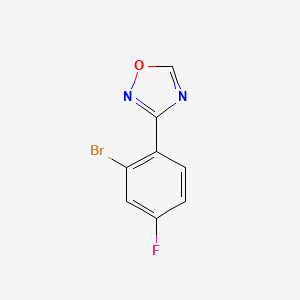
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline is a chemical compound that features a piperidine ring substituted with a methyl group and an aniline moiety substituted with a trifluoromethyl group
Métodos De Preparación
The synthesis of 3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Methyl Group: The piperidine ring is then methylated using methylating agents under controlled conditions.
Formation of the Aniline Moiety: The aniline moiety is synthesized separately, often through nitration and subsequent reduction of benzene derivatives.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents.
Coupling Reaction: Finally, the piperidine and aniline moieties are coupled together under suitable reaction conditions to form the target compound.
Análisis De Reacciones Químicas
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or piperidine ring are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into smaller fragments.
Aplicaciones Científicas De Investigación
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl moiety attached to a piperidine ring and exhibit various pharmacological effects.
Trifluoromethylated Anilines: These compounds feature a trifluoromethyl group on the aniline moiety and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1260879-86-4 |
|---|---|
Fórmula molecular |
C13H17F3N2 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H17F3N2/c1-9-4-2-3-5-18(9)12-7-10(13(14,15)16)6-11(17)8-12/h6-9H,2-5,17H2,1H3 |
Clave InChI |
GYUZYLQPQHXBPE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C2=CC(=CC(=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine](/img/structure/B12439171.png)




![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B12439218.png)
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)


